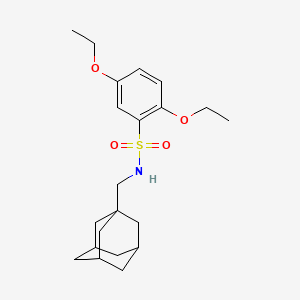

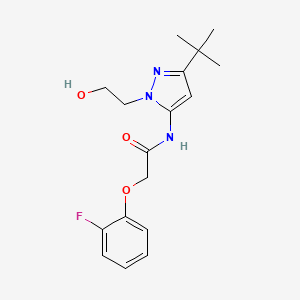

N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds containing the sulfonamide functional group, which is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. They are well-known for their antibiotic properties .

Molecular Structure Analysis

The adamantyl group in the compound refers to a part of the molecule that is structured like adamantane, a type of diamondoid consisting of three fused cyclohexane rings arranged in the “armchair” conformation . This group is known for its stability and rigidity.Chemical Reactions Analysis

Again, while specific reactions involving “N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide” are not available, related compounds such as N-adamantylated amides have been studied. These compounds can undergo various reactions, including those with nitrogen-containing nucleophiles .科学的研究の応用

Environmental Monitoring

Parabens, structurally related to N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide, are used as preservatives in various products and have been detected in aquatic environments. Research indicates that while these compounds are biodegradable, they persist in surface water and sediments due to continuous environmental introduction. Their reactivity with chlorine can lead to the formation of halogenated by-products, which are more stable and persistent, necessitating further studies on their environmental behavior and toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).

Medicinal Chemistry

Compounds with sulfonamide groups, including those structurally similar to N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide, have been extensively studied for their medicinal properties. Recent advances in sulfonamide-based medicinal chemistry have expanded their applications beyond classical antibacterial agents to include antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, antiepileptic agents, as well as drugs for neurological diseases and diuretics. This expansion of applications demonstrates the versatility and potential of sulfonamide compounds in medicinal chemistry (Shichao et al., 2016).

Pharmaceutical Development

The synthesis of cyclic compounds containing aminobenzenesulfonamide, a structural element that can be related to N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide, plays a crucial role in the development of functional molecules and pharmaceuticals. The advancements in synthetic methods for these compounds have significant implications for drug discovery and the development of new therapeutics (Kaneda, 2020).

Neurodegenerative Disease Treatment

Adamantane-based compounds, similar in structure to N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide, have been evaluated for their potential in treating neurodegenerative diseases. Certain adamantane derivatives, such as amantadine and memantine, are already in use for treating conditions like Alzheimer's and Parkinson's disease. Further research indicates that 1-fluoro- and 1-phosphonic acid adamantane derivatives may offer even greater therapeutic potential against these diseases, highlighting the importance of adamantane scaffolds in developing treatments for neurodegenerative conditions (Dembitsky, Gloriozova, & Poroikov, 2020).

将来の方向性

The study of adamantane derivatives, including sulfonamides, is a promising area of research due to their potential applications in medicine and other fields . Further studies could focus on the synthesis, characterization, and testing of “N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide” and related compounds.

特性

IUPAC Name |

N-(1-adamantylmethyl)-2,5-diethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO4S/c1-3-25-18-5-6-19(26-4-2)20(10-18)27(23,24)22-14-21-11-15-7-16(12-21)9-17(8-15)13-21/h5-6,10,15-17,22H,3-4,7-9,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWCSADFMAWFDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one](/img/structure/B2416556.png)

![N-(3-fluorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2416565.png)

![5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one](/img/structure/B2416567.png)

![2,4-dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2416568.png)

![8-chloro-2-(2-(trifluoromethyl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2416572.png)